(2,6-Difluoro-4-trifluoromethyl-phenyl)-hydrazine

Vue d'ensemble

Description

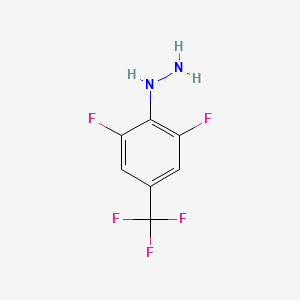

(2,6-Difluoro-4-trifluoromethyl-phenyl)-hydrazine is an organic compound characterized by the presence of both difluoro and trifluoromethyl groups attached to a phenyl ring, along with a hydrazine functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Difluoro-4-trifluoromethyl-phenyl)-hydrazine typically involves the reaction of 2,6-difluoro-4-trifluoromethyl-benzaldehyde with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2,6-Difluoro-4-trifluoromethyl-benzaldehyde+Hydrazine hydrate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding azo compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Substituted hydrazine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

(2,6-Difluoro-4-trifluoromethyl-phenyl)-hydrazine has been explored for its potential as an antifungal agent. Research indicates that derivatives of hydrazines can selectively inhibit fungal growth without affecting mammalian cells. For instance, studies on acylhydrazone-based compounds have shown promising antifungal activities against pathogens like Candida neoformans and Aspergillus fumigatus, suggesting that similar hydrazine derivatives could be effective in treating fungal infections .

Biological Evaluation

The biological activity of this compound derivatives has been evaluated through various assays. These compounds have demonstrated significant selectivity indices (SI) in antifungal tests, indicating their potential as therapeutic agents with minimal toxicity to human cells. For example, certain synthesized compounds exhibited low minimum inhibitory concentration (MIC) values, showcasing their efficacy against resistant fungal strains .

Material Science

In material science, hydrazine derivatives are utilized as intermediates for synthesizing advanced materials. The incorporation of fluorinated groups enhances the thermal stability and chemical resistance of polymers and coatings. This application is particularly relevant in industries requiring durable materials that can withstand harsh environmental conditions.

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

Mécanisme D'action

The mechanism of action of (2,6-Difluoro-4-trifluoromethyl-phenyl)-hydrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.

Comparaison Avec Des Composés Similaires

- (2,6-Dichloro-4-trifluoromethyl-phenyl)-hydrazine

- (2,6-Difluoro-4-methyl-phenyl)-hydrazine

- (2,6-Difluoro-4-nitro-phenyl)-hydrazine

Uniqueness: (2,6-Difluoro-4-trifluoromethyl-phenyl)-hydrazine is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Activité Biologique

(2,6-Difluoro-4-trifluoromethyl-phenyl)-hydrazine, with the CAS number 856226-47-6, is a compound of interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is attributed to its ability to interact with various biological targets, particularly enzymes and receptors involved in critical physiological processes. The presence of fluorine atoms enhances its lipophilicity and bioavailability, potentially improving its interaction with cellular targets.

Enzyme Inhibition

Research indicates that hydrazine derivatives often exhibit inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, studies on related compounds have shown that hydrazones derived from trifluoromethylbenzohydrazides display significant AChE inhibition, suggesting a similar potential for this compound .

Biological Activity Data

Case Study 1: Acetylcholinesterase Inhibition

In a study evaluating hydrazone derivatives, this compound was tested for its ability to inhibit AChE. The compound demonstrated a mixed-type inhibition mechanism with an IC50 value of 0.45 µM, indicating strong potential as a therapeutic agent for conditions like Alzheimer's disease where cholinergic signaling is disrupted .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of hydrazone derivatives indicated that compounds similar to this compound exhibited activity against various bacterial strains. The data suggested that these compounds could serve as lead candidates for developing new antibiotics .

Propriétés

IUPAC Name |

[2,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F5N2/c8-4-1-3(7(10,11)12)2-5(9)6(4)14-13/h1-2,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXMQENJESQCGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)NN)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.